

Application Notes and Protocols: Solubilizing FAK-IN-16 for Experimental Use

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Compound of Interest

Compound Name: FAK-IN-16

Cat. No.: B12381006

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways initiated by integrins and growth factor receptors.[1][2][3] FAK is a key regulator of cell adhesion, migration, proliferation, and survival.[3][4][5] Its overexpression and hyperactivation are correlated with increased malignancy and invasiveness in various human tumors, making it an attractive therapeutic target in oncology.[2][6] **FAK-IN-16** is a potent and specific inhibitor of FAK, identified as a valuable tool for investigating the kinase's role in cancer progression and for preclinical drug development.[7]

Proper solubilization of **FAK-IN-16** is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. Like many small molecule kinase inhibitors, **FAK-IN-16** is a hydrophobic compound with limited aqueous solubility. These application notes provide detailed protocols for its dissolution and preparation for experimental use.

Physicochemical and Solubility Data

FAK-IN-16 is an ATP-competitive FAK inhibitor with nanomolar potency.[7] While specific quantitative solubility data for **FAK-IN-16** is not extensively published, compounds of this class generally exhibit poor solubility in aqueous buffers and require an organic solvent for initial dissolution. The following table summarizes the expected solubility characteristics based on typical small molecule kinase inhibitors.

Solvent	Expected Solubility & Remarks
DMSO (Dimethyl Sulfoxide)	High. The recommended solvent for preparing high-concentration stock solutions (e.g., 10-35 mM).[4][7]
Ethanol (100%)	Moderate to Low. May be used for some applications, but DMSO is generally preferred for primary stock solutions.
Methanol	Moderate to Low. Similar to ethanol.
Aqueous Buffers (PBS, Saline)	Very Low / Insoluble. Direct dissolution in aqueous media is not recommended and will likely result in precipitation.
Cell Culture Medium	Very Low / Insoluble. Working solutions are prepared by diluting a DMSO stock. Final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution of **FAK-IN-16** in DMSO, which can be stored for long-term use and diluted to prepare fresh working solutions.

Materials:

- **FAK-IN-16** (powder form)
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated balance

- Vortex mixer
- Pipettors and sterile tips

Methodology:

- Equilibrate: Allow the vial of **FAK-IN-16** powder to reach room temperature before opening to prevent condensation.
- Weigh: Carefully weigh the desired amount of **FAK-IN-16** powder using a calibrated analytical balance in a sterile environment.
- Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
 - Formula: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} * \text{Concentration (mol/L)})$
- Dissolve: Add the calculated volume of DMSO to the vial containing the **FAK-IN-16** powder.
- Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells. The key objective is to ensure the compound remains in solution while keeping the final DMSO concentration non-toxic to the cells.

Materials:

- **FAK-IN-16** stock solution (e.g., 10 mM in DMSO)

- Sterile cell culture medium (pre-warmed to 37°C)
- Sterile polypropylene tubes
- Pipettors and sterile tips

Methodology:

- Thaw Stock: Thaw an aliquot of the **FAK-IN-16** DMSO stock solution at room temperature.
- Prepare Intermediate Dilutions (if necessary): For achieving very low final concentrations, it is recommended to perform one or more serial dilutions in DMSO first.
- Final Dilution: Directly add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. Pipette vigorously or vortex briefly immediately after adding the stock to the aqueous medium to facilitate rapid dispersion and prevent precipitation.
 - Best Practice: Add the DMSO stock to a larger volume of medium while vortexing the medium tube to ensure rapid mixing. Do not add medium to the concentrated DMSO stock.
- Check Final DMSO Concentration: Ensure the final concentration of DMSO in the medium applied to cells is below 0.5% (v/v) to avoid solvent toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
- Use Immediately: Use the freshly prepared working solution immediately for cell treatment. Do not store aqueous working solutions, as the compound may precipitate over time.

Protocol 3: Preparation of a Formulation for In Vivo Animal Studies

This protocol provides an example of how to formulate **FAK-IN-16** for intraperitoneal (IP) injection in murine models, based on established methods for similar FAK inhibitors.[6]

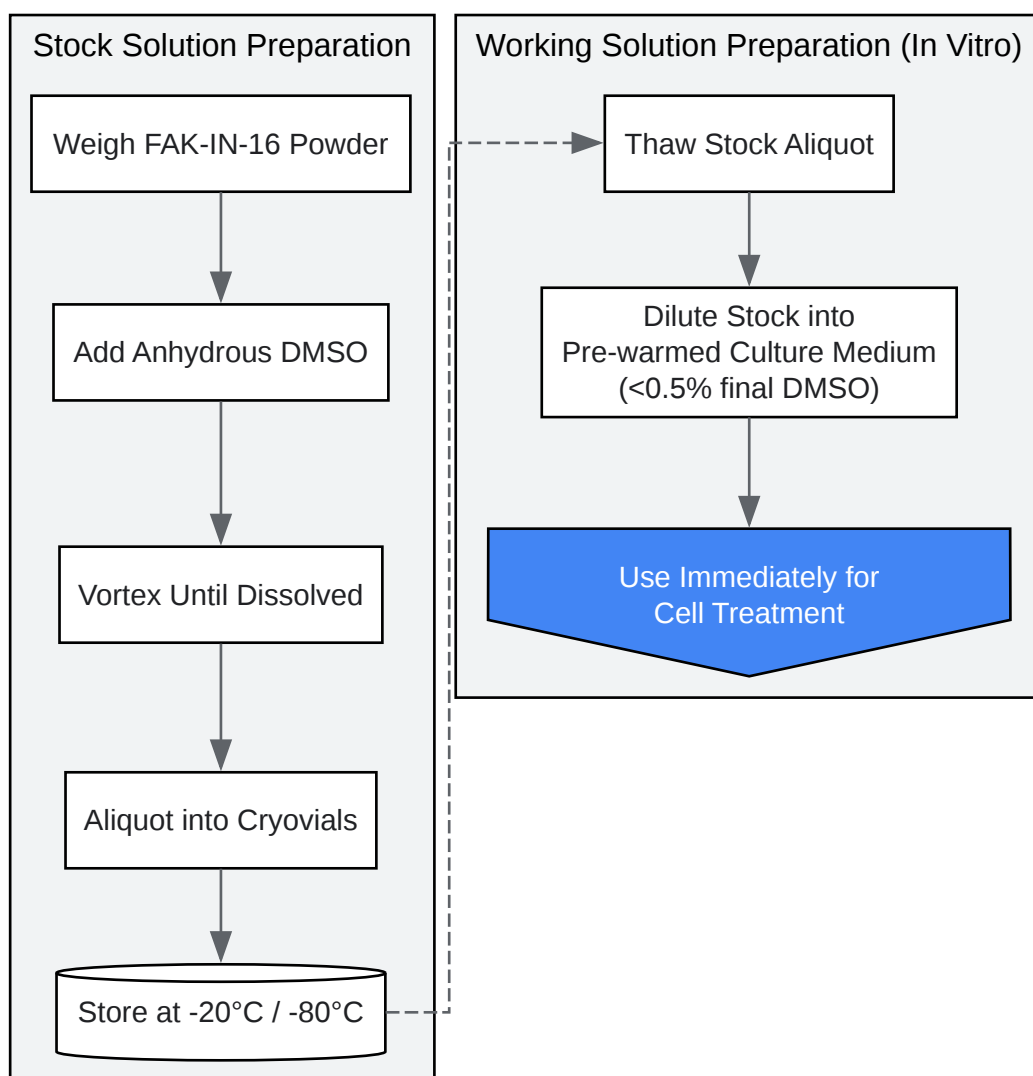
Materials:

- **FAK-IN-16** stock solution (in DMSO)
- Solutol® HS 15 (Kolliphor® HS 15)
- Sterile 0.9% Saline
- Sterile tubes
- Vortex mixer

Methodology:

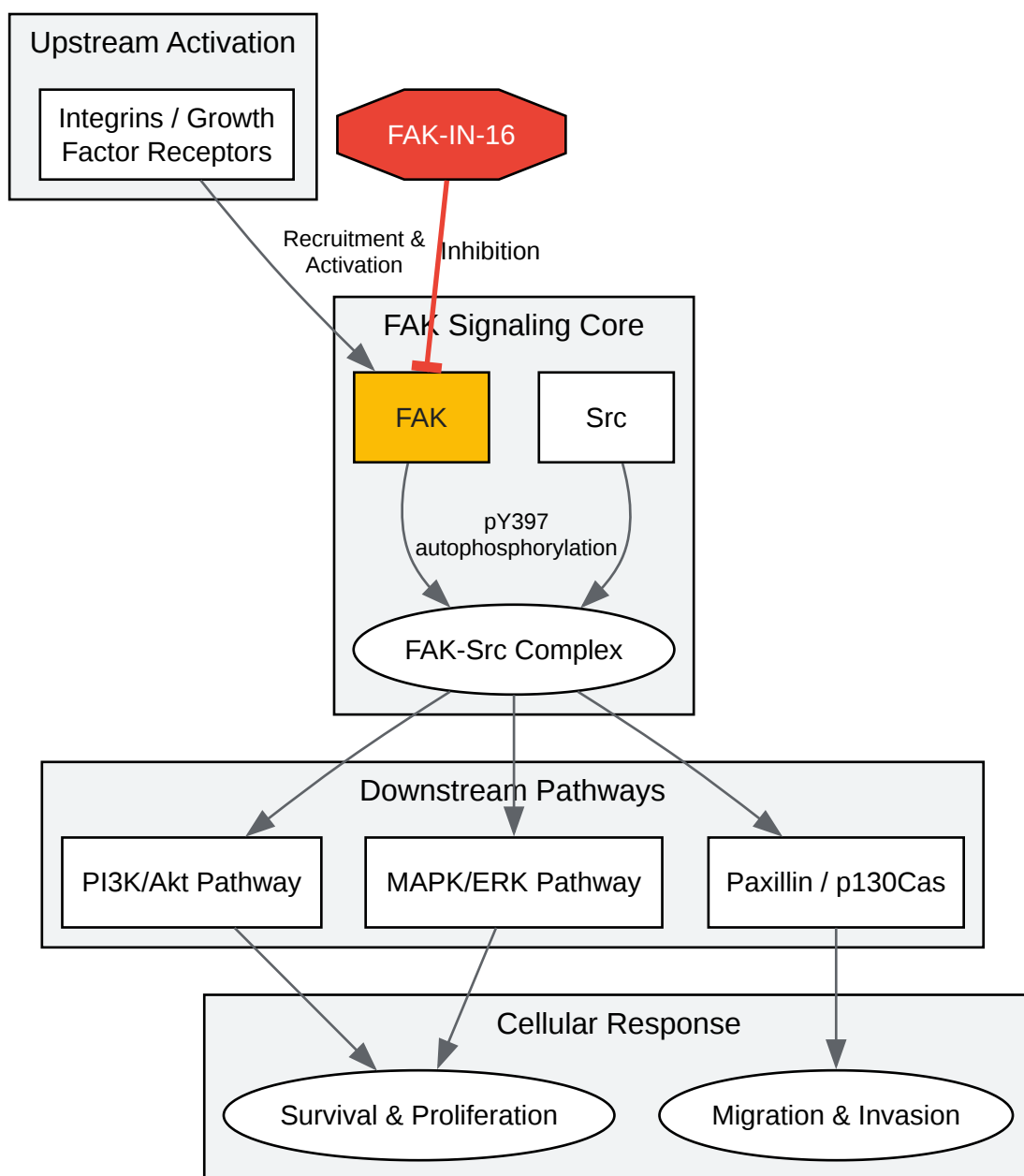
- Initial Dissolution: Begin with **FAK-IN-16** dissolved in DMSO. For this formulation, you will first calculate the total required volume of the final formulation based on the dose and number of animals.
- Prepare Formulation Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the correct ratio. For a common formulation consisting of 7.5% DMSO and 20% Solutol in saline, combine the following:
 - 7.5 parts DMSO
 - 20 parts Solutol® HS 15
 - 72.5 parts 0.9% Sterile Saline
- Formulate the Drug: Add the required amount of **FAK-IN-16** (from a concentrated DMSO stock) to the pre-mixed vehicle to achieve the final desired dosing concentration.
- Mix Thoroughly: Vortex the final formulation extensively to ensure it is a clear, homogenous solution.
- Administer: Administer the formulation to the animals via the desired route (e.g., IP injection) immediately after preparation.

Visualizations



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Caption: Experimental workflow for solubilizing **FAK-IN-16**.



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Caption: FAK signaling pathway and the inhibitory action of **FAK-IN-16**.

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